Differentiation by Physicochemical Properties: Melting Point and LogP vs. Reboxetine
While specific experimental melting point and LogP data for rac 4'-Hydroxy Reboxetine are not widely published, its computed and structural differences from the parent drug reboxetine provide a quantifiable basis for differentiation. The 4'-hydroxylation introduces a polar hydrogen bond donor, which is predicted to significantly alter its partition coefficient (LogP) and aqueous solubility compared to reboxetine. This physicochemical divergence is the primary driver of differential chromatographic behavior and extraction efficiency, making a dedicated metabolite standard essential for method development [1].
| Evidence Dimension | Predicted LogP (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | rac 4'-Hydroxy Reboxetine: XLogP3-AA = 2.7; MW = 329.4 g/mol [1] |
| Comparator Or Baseline | Reboxetine (parent drug): MW = 313.4 g/mol; LogP ≈ 2.1 - 2.5 (estimated, varies by source) |
| Quantified Difference | Mass difference of 16 Da (one oxygen atom). LogP difference of ~0.2-0.6 units (polarity increase). |
| Conditions | Computed properties (XLogP3-AA) from PubChem, representative of differences in silico. |
Why This Matters
The 16 Da mass difference and altered LogP directly translate to distinct MRM transitions in LC-MS/MS and reversed-phase HPLC retention times, necessitating a unique reference standard for accurate quantification.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76974444, rac 4'-Hydroxy Reboxetine. Retrieved April 19, 2025 from https://pubchem.ncbi.nlm.nih.gov/compound/252570-34-6. View Source
